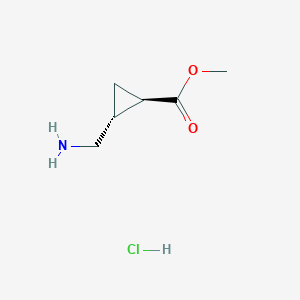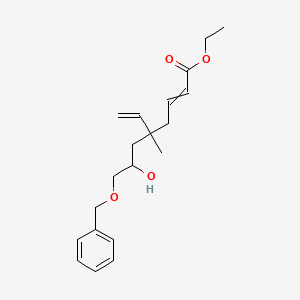![molecular formula C27H39Br2N3 B1148112 3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide CAS No. 872979-87-8](/img/structure/B1148112.png)
3-[4-[6-[4-(Diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is also known as N-(3-Triethylammoniumpropyl)-4-(6-(4-(diethylamino)phenyl)hexatrienyl)pyridinium dibromide, or MM 4-64 . It is a lipophilic styryl dye used as a vital stain to follow bulk membrane-internalization and transport to the vacuole in yeast .
Molecular Structure Analysis
The molecular formula of the compound is C30H45Br2N3 . The InChI Key is AFVSZGYRRUMOFH-UHFFFAOYSA-L . The compound contains a pyridinium ring and a phenyl ring, both of which are part of a conjugated system .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Imidazo[1,5-a]quinoxaline derivatives, including 1,n-bis{3-(3-phenylimidazo[1,5-a]quinoxalin-4(5H)-on-1-yl)pyridinium}alkane dibromides, demonstrate antimicrobial properties. Their efficacy is influenced by various alkyl substituents in the pyridine ring and imidazo[1,5-a]quinoxaline system, with chlorides and iodides being more active towards bacteria than fungi. Some compounds exhibit effective bacteriostatic and fungistatic activities, comparable to reference drugs (Kalinin et al., 2013).
Anticancer Potential
Pyrazole derivatives, including those with a pyridin-3-yl moiety, have been synthesized and evaluated for their inhibitory activity on topoisomerase IIα and cytotoxicity against various cancer cell lines. Certain analogues exhibit significant cytotoxicity, suggesting potential as anticancer agents (Alam et al., 2016); (Alam et al., 2017); (Alam et al., 2018).
Optical Properties and Potential in Organic Semiconductors
Studies on 2-(2-hydroxyphenyl)oxazolo[4,5-b]pyridines, which include diethylamino and methoxy moieties, reveal their potential as organic semiconductors due to their photophysical properties. These properties are influenced by substituents in the phenyl ring, with applications in various fields including supramolecular chemistry (Briseño-Ortega et al., 2018).
Antioxidant, Antitumor, and Antimicrobial Activities
Pyrazolopyridine derivatives, which include components like diethylamino and pyridin-3-yl, have been synthesized and evaluated for antioxidant, antitumor, and antimicrobial activities. Certain compounds show high activity against liver and breast cell lines and exhibit antibacterial and antifungal properties (El‐Borai et al., 2013).
Heterocyclic Synthesis
The compound has been utilized in the synthesis of various heterocyclic compounds, including pyrazolopyrimidines and triazolo[4,3-a]pyridines, which exhibit antimicrobial activity and are of interest for their pharmacological properties (Prakash et al., 2011).
Wirkmechanismus
The compound is a sensitive reporter of vacuolar dynamics, detecting such events as segregation structure formation during mitosis, vacuole fission/fusion events, and vacuolar morphology in different classes of vacuolar protein sorting mutants . It can be used for detecting endosome to vacuole membrane transport in vitro .
Eigenschaften
CAS-Nummer |
872979-87-8 |
|---|---|
Molekularformel |
C27H39Br2N3 |
Molekulargewicht |
565.4 g/mol |
IUPAC-Name |
3-[4-[(1E,3E,5E)-6-[4-(diethylamino)phenyl]hexa-1,3,5-trienyl]pyridin-1-ium-1-yl]propyl-trimethylazanium;dibromide |
InChI |
InChI=1S/C27H39N3.2BrH/c1-6-29(7-2)27-17-15-25(16-18-27)13-10-8-9-11-14-26-19-22-28(23-20-26)21-12-24-30(3,4)5;;/h8-11,13-20,22-23H,6-7,12,21,24H2,1-5H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
AZJASRWHFPDMHB-UHFFFAOYSA-L |
Isomerische SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/C=C/C=C/C2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C=CC=CC=CC2=CC=[N+](C=C2)CCC[N+](C)(C)C.[Br-].[Br-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







